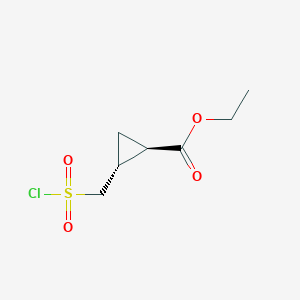
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate, also known as CSMC, is a highly reactive compound that has been widely used in organic synthesis. It is a versatile reagent that can be used for a variety of reactions, including nucleophilic addition, cyclopropanation, and sulfonylation.
Wirkmechanismus
The mechanism of action of Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is complex and varies depending on the reaction conditions. In general, this compound acts as a strong electrophile, reacting with nucleophiles such as alcohols, amines, and thiols. The resulting adducts can undergo further reactions, such as elimination, substitution, or rearrangement, depending on the reaction conditions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be highly toxic and can cause skin and eye irritation. It is also a potent irritant to the respiratory system and can cause lung damage if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate in lab experiments is its high reactivity, which allows for rapid and efficient reactions. However, its high reactivity can also be a limitation, as it can react with unwanted nucleophiles or decompose before the desired reaction is complete. This compound is also highly sensitive to moisture and must be handled under anhydrous conditions.
Zukünftige Richtungen
There are several future directions for the use of Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate in organic synthesis. One direction is the development of new reactions and applications for this compound. Another direction is the optimization of reaction conditions to improve the efficiency and selectivity of this compound reactions. Additionally, there is potential for the use of this compound in the preparation of chiral compounds and in the functionalization of organic molecules. Further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can be synthesized through a multistep process involving the reaction of cyclopropane with chlorosulfonic acid and subsequent esterification with ethanol. The resulting compound is a colorless liquid that is highly reactive and sensitive to moisture.
Wissenschaftliche Forschungsanwendungen
Ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been used extensively in organic synthesis as a versatile reagent. It has been used for the synthesis of a variety of compounds, including cyclopropanes, sulfones, and sulfonamides. This compound has also been used for the preparation of chiral compounds and as a reagent for the functionalization of organic molecules.
Eigenschaften
IUPAC Name |
ethyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-7(9)6-3-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIRMVMCUFAFAW-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B2790600.png)
![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)
![3,4-dimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2790603.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2790606.png)
![(3aR,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,4,6,6a-tetrahydro-1H-pyrrolo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2790607.png)
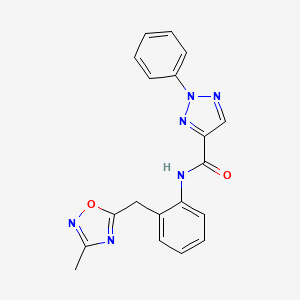
![N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide](/img/structure/B2790609.png)
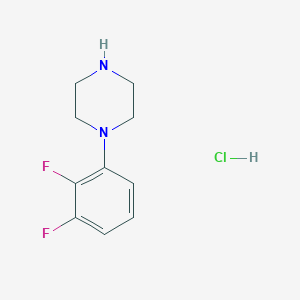
![2-(4-fluorophenyl)-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2790611.png)
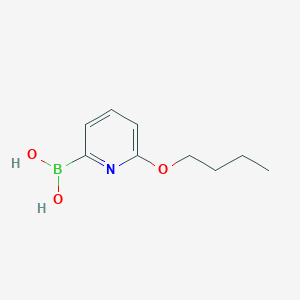
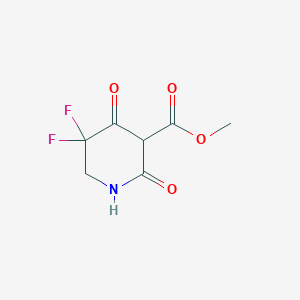
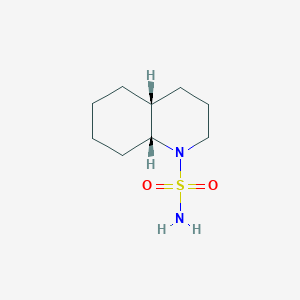
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid](/img/structure/B2790617.png)
![N-Cyclopentyl-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2790618.png)